tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is a chemical compound with the molecular formula C16H23BrN2O4. It is used primarily in organic synthesis and research. The compound features a pyridine ring substituted with bromine and methyl groups, and it is protected by tert-butyl and tert-butoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyl and tert-butoxycarbonyl groups can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: The major product is 5-bromo-6-methylpyridin-3-amine.
Scientific Research Applications
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved vary depending on the specific application and the structure of the final active compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl 5-bromopyridin-3-ylcarbamate
Uniqueness
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and tert-butoxycarbonyl protecting groups. This combination of features makes it particularly useful in the synthesis of complex molecules where selective deprotection and substitution are required .
Biological Activity
tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₁₂H₁₈BrN₂O₃
- Molecular Weight : 317.18 g/mol
- CAS Number : 2803457-06-7
The compound features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl group, which is known to influence its biological activity through various mechanisms.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes that are implicated in neurodegenerative diseases. For instance, it may act as an inhibitor of acetylcholinesterase, which is crucial in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit antioxidant activity by reducing oxidative stress markers in cellular models . This property is particularly relevant in the context of neuroprotection.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine release, which could be beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential applications:
- Neuroprotective Effects : A study demonstrated that similar carbamate derivatives showed protective effects against amyloid-beta-induced toxicity in astrocytes. The mechanism involved the reduction of TNF-α levels and free radicals, suggesting a potential application in Alzheimer's disease .
- In Vivo Models : In animal models, compounds structurally related to this compound exhibited significant reductions in behavioral deficits associated with scopolamine-induced memory impairment. These findings highlight the potential cognitive-enhancing properties of such compounds .
- Synthesis and Characterization : The synthetic pathway for producing this compound involves the use of di-tert-butyl dicarbonate as a protecting group for amines, facilitating the formation of carbamate derivatives with improved yields and purity .
Data Table
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈BrN₂O₃ |
Molecular Weight | 317.18 g/mol |
CAS Number | 2803457-06-7 |
Antioxidant Activity | Moderate |
Acetylcholinesterase Inhibition | Yes |
Neuroprotective Potential | Yes |
Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-12(17)8-11(9-18-10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNVACFYZVGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.